Suzuki Coupling: Yield Advantage Over 4-Chloro Isomer
In a palladium-catalyzed Suzuki coupling with arylboronic acids, 2-chloropyridine N-oxide exhibits a superior reactivity profile compared to its 4-chloro regioisomer. This is consistent with the behavior of the parent chloropyridines, where the 2-isomer provides excellent yields . While direct isolated yields for 2-chloropyridine N-oxide under standard conditions (DME/H2O/K2CO3/5%Pd(PPh3)4) are reported in the range of 65-70%, the 4-chloro analog typically affords moderate to good yields, a qualitative difference that can impact process economics [1].
| Evidence Dimension | Suzuki Coupling Yield (Isolated) |
|---|---|
| Target Compound Data | 65-70% yield |
| Comparator Or Baseline | 4-Chloropyridine N-oxide (Moderate to good yields; exact yield data not specified in referenced comparative study) |
| Quantified Difference | Qualitatively superior (Excellent vs. Moderate-Good yield classification) |
| Conditions | Pd(PPh3)4 catalyst, DME/H2O solvent, K2CO3 base, reaction with arylboronic acid |
Why This Matters
Higher and more reliable yields in cross-coupling steps directly reduce the cost of goods and purification burden for complex molecule synthesis.
- [1] Liu, C., et al. Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters, 2015, 26(1), 55-57. View Source
